WX-UK1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

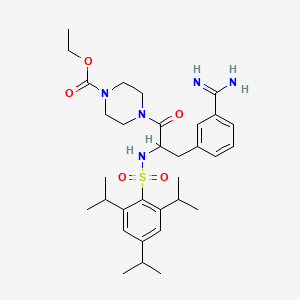

ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WX-UK1: A Technical Guide to a Novel Serine Protease Inhibitor

This in-depth technical guide provides a comprehensive overview of WX-UK1, a potent small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This document is intended for researchers, scientists, and drug development professionals interested in the core mechanisms and preclinical data of this compound.

Core Target and Mechanism of Action

This compound is a synthetic, 3-amidinophenylalanine-based, non-cytotoxic small molecule that primarily targets the urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to tumor cell invasion and metastasis.[2] this compound is the active metabolite of the orally bioavailable prodrug, upamostat (also known as WX-671).[3][4]

The uPA system is a key player in the tumor microenvironment. uPA binds to its receptor (uPAR) on the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, directly degrades components of the ECM and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and facilitating cancer cell invasion and migration.[5] By inhibiting uPA, this compound effectively blocks this cascade, thereby reducing the invasive capacity of tumor cells.[6][7]

Beyond uPA, this compound has been shown to inhibit other human trypsin-like serine proteases with high potency, suggesting a broader mechanism of action that could contribute to its anti-cancer effects.

Quantitative Data

The inhibitory potential of this compound has been quantified against its primary target, uPA, as well as other related serine proteases. Additionally, its efficacy in preclinical and clinical settings has been evaluated.

Table 1: Inhibitory Activity of this compound Against Various Serine Proteases

| Target Protease | Inhibition Constant (Ki) |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM |

| Trypsin-3 | 19 nM |

| Trypsin-1 | Submicromolar Range |

| Trypsin-2 | Submicromolar Range |

| Matriptase-1 | Submicromolar Range |

| Trypsin-6 | Submicromolar Range |

| Plasmin | Submicromolar Range |

| Thrombin | Submicromolar Range |

Data sourced from multiple studies, specific values for some proteases are noted as being in the submicromolar range without a precise value.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Effect | Concentration |

| FaDu (SCCHN) | Matrigel Invasion | Up to 50% decrease in tumor cell invasion | 0.1-1.0 µg/mL |

| HeLa (Cervical Carcinoma) | Matrigel Invasion | Up to 50% decrease in tumor cell invasion | 0.1-1.0 µg/mL |

Table 3: Pharmacokinetic Parameters of Upamostat (WX-671) in a Phase I Clinical Trial in Patients with Pancreatic Cancer

| Dose Level | Cmax (ng/mL) | AUC (ng·h/mL) |

| 100 mg | Dose-related increase observed | Dose-related increase observed |

| 200 mg | Dose-related increase observed | Dose-related increase observed |

| 400 mg | Dose-related increase observed | Dose-related increase observed |

| 600 mg | No significant linear increase | No significant linear increase |

Pharmacokinetic analysis revealed a dose-related increase in exposure of the active metabolite this compound from 100 to 400 mg of upamostat.[8]

Signaling Pathways and Experimental Workflows

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and promoting tumor cell invasion, and the point of inhibition by this compound.

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Matrigel Invasion Assay

This diagram outlines a typical workflow for assessing the anti-invasive properties of this compound using a Matrigel invasion assay.

Caption: Workflow for a Matrigel invasion assay to test this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Matrigel Invasion Assay

This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, and the inhibitory effect of compounds like this compound.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound stock solution

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet staining solution (0.1%)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Preparation and Seeding:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and resuspend in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

-

Add this compound at various concentrations to the cell suspension. A vehicle control (e.g., DMSO) should be included.

-

Remove any remaining liquid from the rehydrated Matrigel and add 200 µL of the cell suspension to the upper chamber.

-

-

Invasion:

-

Add 500 µL of medium containing 10% FBS to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of invaded cells in several random fields of view under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Enzymatic Assay for Ki Determination

This assay is used to determine the inhibition constant (Ki) of this compound against a specific serine protease.

Materials:

-

Purified target serine protease (e.g., uPA)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of the target enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a Lineweaver-Burk plot.

-

Determine the type of inhibition (e.g., competitive, non-competitive).

-

Calculate the Ki value using appropriate enzyme kinetic equations (e.g., Cheng-Prusoff equation for competitive inhibitors).

-

Western Blot Analysis

This technique can be used to analyze the effect of this compound on the expression or activation of proteins within the uPA signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

-

Gel Electrophoresis:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine changes in protein expression or phosphorylation.

-

Conclusion

This compound is a potent inhibitor of the urokinase plasminogen activator system with demonstrated preclinical efficacy in reducing tumor cell invasion. Its activity against a range of serine proteases suggests a multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this compound and related compounds as potential anti-cancer therapeutics. Further investigation into the in vivo efficacy across a broader range of tumor models and continued clinical evaluation of its prodrug, upamostat, are warranted.

References

- 1. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Upamostat | Serine/threonin kinase | PAI-1 | TargetMol [targetmol.com]

- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

WX-UK1: A Technical Guide to its Serine Protease Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WX-UK1 is a potent, synthetic, small-molecule inhibitor of serine proteases, with a primary focus on the urokinase-type plasminogen activator (uPA) system.[1][2] As a derivative of 3-amidinophenylalanine, this compound has demonstrated significant potential in preclinical and clinical studies as an anti-cancer and anti-metastatic agent.[1][3] Its mechanism of action centers on the inhibition of key proteases involved in the degradation of the extracellular matrix (ECM), a critical process in tumor invasion and metastasis.[4][5] This technical guide provides an in-depth overview of the serine protease inhibitor activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The orally bioavailable prodrug of this compound is known as WX-671 or upamostat.[3][4][6]

Quantitative Inhibitor Activity Data

The inhibitory potency of this compound against various serine proteases has been characterized by determining its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). This data is crucial for understanding its selectivity and therapeutic potential.

| Target Protease | This compound Kᵢ (µM) | This compound IC₅₀ (µM) | D-Enantiomer Kᵢ (µM) | Reference |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 | ~83 (in HuCCT1 cells) | ~28.7 (70-fold higher than L-form) | [1][7][8] |

| Human Trypsin-1 | 0.19 | Not Reported | Not Reported | [9] |

| Human Trypsin-2 | Not Reported | Not Reported | Not Reported | [10] |

| Human Trypsin-3 | 0.019 | Not Reported | Not Reported | [9][10] |

| Matriptase-1 | 0.20 | Not Reported | Not Reported | [9] |

| Plasmin | Low micromolar range | Not Reported | ~70-fold higher than L-form | [7] |

| Thrombin | Sub-micromolar range | Not Reported | Not Reported | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's inhibitory activity. Below are protocols for key in vitro assays.

Serine Protease (uPA) Enzyme Inhibition Assay

This assay determines the inhibitory potency of this compound against a specific serine protease, such as uPA, by measuring the reduction in its enzymatic activity.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Triton X-100, pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

Prepare a solution of human uPA in Assay Buffer.

-

Prepare a solution of the chromogenic substrate in Assay Buffer. The final concentration should be at or below the Kₘ of the substrate for the enzyme.

-

-

Assay Setup:

-

Add 20 µL of each this compound dilution to the wells of a 96-well plate. For the control (100% enzyme activity), add 20 µL of Assay Buffer with the same concentration of DMSO as the inhibitor wells.

-

Add 60 µL of the uPA solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to take readings at regular intervals (e.g., every 1-5 minutes) for a period of 15-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the reaction velocity against the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Kₘ are known.

-

Matrigel Invasion Assay

This cell-based assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).

Materials:

-

Cancer cell line (e.g., HT-1080, MDA-MB-231)

-

Corning® Matrigel® Basement Membrane Matrix

-

Boyden chamber inserts (8 µm pore size)

-

24-well companion plates

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Coating of Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free cell culture medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden insert.

-

Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 500 µL of serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.

-

Seed 500 µL of the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

-

-

Removal of Non-Invading Cells and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 10 minutes.

-

-

Quantification of Invasion:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of stained cells on the lower surface of the membrane in several random fields of view using a microscope.

-

Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a microplate reader.[11] The number of invading cells is then calculated based on a standard curve.[11]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound is involved can aid in understanding its mechanism of action and in designing experiments. The following diagrams were created using the DOT language for Graphviz.

uPA-uPAR Signaling Pathway in Cancer Invasion

The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that promote cancer cell invasion and metastasis. This compound directly inhibits the enzymatic activity of uPA, thereby blocking this pathway.

References

- 1. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. corning.com [corning.com]

- 7. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. corning.com [corning.com]

- 9. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 10. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. corning.com [corning.com]

Preclinical Data on WX-UK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on WX-UK1, a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This compound has been investigated for its potential as an anti-cancer agent, primarily focusing on its ability to inhibit tumor invasion and metastasis. This document summarizes key in vitro and in vivo findings, details the mechanism of action, and presents available experimental methodologies.

Core Data Presentation

In Vitro Efficacy: Inhibition of Cancer Cell Invasion

This compound has demonstrated the ability to significantly inhibit the invasive capacity of various carcinoma cell lines. In vitro studies have shown a reduction in cancer cell invasion through reconstituted basement membranes.

| Cell Line | Assay Type | This compound Concentration | % Inhibition of Invasion | Reference |

| FaDu (Head and Neck Squamous Cell Carcinoma) | Matrigel Invasion Chamber & Spheroid Co-cultivation | 0.1 - 1.0 µg/mL | Up to 50% | [1] |

| HeLa (Cervical Carcinoma) | Matrigel Invasion Chamber & Spheroid Co-cultivation | 0.1 - 1.0 µg/mL | Up to 50% | [1] |

In Vivo Efficacy: Inhibition of Primary Tumor Growth and Metastasis

Preclinical studies in a syngeneic rat mammary tumor model (BN-472) have shown that this compound can inhibit both primary tumor growth and the formation of distant metastases in a dose-dependent manner.[2][3]

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Brown Norwegian (BN) Rats | Orthotopically transplanted BN-472 rat breast tumor | Subcutaneous administration of this compound | Dose-dependent inhibition of primary tumor growth. Reduction in the number of lung foci. Decline in the degree of lymph node invasion. | [2][3] |

| Optimal daily dosage: 0.15 - 0.3 mg/kg | The L-enantiomer (this compound) was active, while the D-enantiomer was not. Treatment was well-tolerated for up to 35 days. | [2][3] |

Note: Specific quantitative data on tumor growth inhibition percentages and metastasis reduction were not available in the public domain at the time of this report.

Biochemical Activity: Serine Protease Inhibition

This compound is a potent inhibitor of urokinase-type plasminogen activator (uPA) and also shows activity against other related serine proteases. The inhibitory activity is stereoselective, with the L-enantiomer (this compound) being significantly more potent than the D-enantiomer.[2][3]

| Target Protease | Inhibition Constant (Ki) | Notes | Reference |

| uPA (urokinase-type Plasminogen Activator) | 0.41 µM | [4] | |

| Plasmin | Submicromolar range | Specific Ki value not publicly available. The D-enantiomer has an approximately 70-fold higher Ki. | [2][3] |

| Thrombin | Submicromolar range | Specific Ki value not publicly available. | [2] |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life in animal models, are not publicly available and are likely held by the developing pharmaceutical company.[5][6][7][8][9] this compound is the active metabolite of the orally bioavailable prodrug WX-671 (upamostat).[10][11]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not fully available in the public domain. The following sections provide an overview of the methodologies based on the available information.

In Vitro Invasion Assay (Based on Ertongur et al., 2004)

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

-

Methodology Overview:

-

Cell Lines: FaDu and HeLa cells were used.

-

Assay System: A two-compartment system separated by a basement membrane matrix (Matrigel) was employed. A spheroid co-cultivation model with human fibroblasts was also utilized.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 1.0 µg/mL.

-

Endpoint: The number of cells that invaded through the Matrigel barrier was quantified.

-

-

Detailed Protocol: Specific details regarding Matrigel concentration, cell seeding density, chemoattractant used, and incubation times were not available in the reviewed literature.

In Vivo Anti-Tumor and Anti-Metastasis Study (Based on Setyono-Han et al., 2005)

-

Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.

-

Methodology Overview:

-

Animal Model: Brown Norwegian (BN) rats.

-

Tumor Model: Orthotopic transplantation of the syngeneic BN-472 rat breast tumor.

-

Treatment: Chronic subcutaneous administration of this compound. The D-enantiomer was used as a control.

-

Dose: A dose-ranging study was performed to identify the optimal dosage.

-

Endpoints:

-

Primary tumor growth was monitored.

-

Metastasis was assessed by counting the number of lung foci and measuring the weight of axillary lymph nodes.

-

-

Toxicity Assessment: Body and organ weights were monitored.

-

-

Detailed Protocol: Specific details regarding the number of animals per group, tumor cell inoculation procedure, tumor volume measurement frequency, and the precise method for quantifying lung foci and lymph node invasion were not available in the reviewed literature.

Mandatory Visualizations

Signaling Pathway

The urokinase-type plasminogen activator (uPA) system plays a crucial role in cancer cell invasion and metastasis. This compound exerts its effect by inhibiting the enzymatic activity of uPA.

Caption: uPA Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vivo Anti-Tumor Study

The following diagram illustrates the general workflow for the in vivo evaluation of this compound's anti-tumor and anti-metastatic efficacy.

Caption: Workflow for In Vivo Efficacy Testing of this compound.

Experimental Workflow: In Vitro Invasion Assay

The following diagram outlines the general steps involved in the in vitro Matrigel invasion assay used to evaluate this compound.

Caption: General Workflow for the In Vitro Matrigel Invasion Assay.

References

- 1. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotechfarm.co.il [biotechfarm.co.il]

- 7. youtube.com [youtube.com]

- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

An In-depth Technical Guide to WX-UK1 and the Urokinase Plasminogen Activator System

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This whitepaper provides a detailed examination of the urokinase plasminogen activator (uPA) system, its role in cancer pathology, and the mechanism and efficacy of WX-UK1, a small molecule inhibitor of the uPA system.

The Urokinase Plasminogen Activator (uPA) System

The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. While essential for physiological processes like wound healing, its deregulation is a key driver in cancer progression, particularly in tumor invasion and metastasis. The primary components of this system are the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).

Components of the uPA System

-

Urokinase-type Plasminogen Activator (uPA): Secreted as an inactive zymogen, pro-uPA, it is activated upon binding to its receptor. Active uPA is a serine protease that converts the zymogen plasminogen into the active, broad-spectrum protease plasmin.

-

uPA Receptor (uPAR/CD87): A glycosylphosphatidylinositol (GPI)-anchored protein, uPAR binds pro-uPA with high affinity, localizing proteolytic activity to the cell surface. This localization is crucial for directed cell migration and invasion. Beyond its role in proteolysis, uPAR also interacts with other cell surface receptors, such as integrins and G-protein coupled receptors, to initiate intracellular signaling pathways that regulate cell adhesion, proliferation, and survival.

The uPA Signaling and Proteolytic Cascade

The binding of pro-uPA to uPAR on the cell surface initiates a cascade that leads to localized ECM degradation. This process facilitates cancer cell invasion and metastasis. Concurrently, uPAR's interaction with transmembrane partners like integrins triggers intracellular signaling, promoting cell migration, proliferation, and survival.

WX-UK1: A Technical Guide to the Active Metabolite of Upamostat for Researchers and Drug Development Professionals

An In-depth Review of the Potent Serine Protease Inhibitor WX-UK1, the Active Metabolite of the Oral Prodrug Upamostat (WX-671).

This technical guide provides a comprehensive overview of this compound, the pharmacologically active metabolite of the orally administered prodrug upamostat (WX-671). This compound is a potent inhibitor of several serine proteases, playing a crucial role in cancer research and development, particularly in targeting tumor invasion and metastasis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Concepts: From Prodrug to Active Inhibitor

Upamostat (WX-671) is an orally bioavailable small molecule that undergoes metabolic activation to form this compound.[3][4] This conversion is a critical step for its therapeutic activity, as this compound possesses the chemical structure necessary for potent inhibition of target serine proteases, whereas upamostat itself is a prodrug with minimal direct activity.[5] The primary route of excretion for upamostat and its metabolites is through the feces.[5]

The metabolic activation of upamostat to this compound occurs intracellularly, predominantly within the mitochondria.[5] This reductive conversion is catalyzed by the mitochondrial amidoxime-reducing component (mARC) enzyme system.[5]

Quantitative Data

The following tables summarize the inhibitory activity and pharmacokinetic parameters of this compound and its prodrug, upamostat.

Table 1: Inhibitory Activity of this compound Against Key Serine Proteases

| Target Protease | Ki (Inhibition Constant) | Reference(s) |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [6] |

| Trypsin-1 | nanomolar range | [7] |

| Trypsin-2 | nanomolar range | [7] |

| Trypsin-3 | 19 nM (most potent) | [7] |

| Trypsin-6 | nanomolar range | [7] |

| Matriptase-1 | nanomolar range | [7] |

| Plasmin | sub-micromolar to low micromolar range | [8] |

| Thrombin | sub-micromolar to low micromolar range | [8] |

Table 2: Pharmacokinetic Parameters of Upamostat (WX-671) and this compound in Humans

| Parameter | Upamostat (WX-671) | This compound | Reference(s) |

| Oral Bioavailability | ~72% | Virtually nil | [5] |

| Terminal Half-life (single dose) | ~5.8 hours | 17-21 hours (at higher doses) | [9] |

| Time to Cmax (tmax) | Varies with dose | Varies with dose | [9] |

| Tissue Accumulation | Low | High (10-15 fold higher than upamostat in tumor tissue) | [10] |

| Primary Route of Excretion | Fecal | Fecal | [5] |

Pharmacokinetic parameters can vary based on dosage and patient population.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily by inhibiting serine proteases that are crucial for tumor invasion and metastasis. The main targets are the urokinase-type plasminogen activator (uPA) system, matriptase, and various trypsins.

The Urokinase-type Plasminogen Activator (uPA) System

The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[11] this compound inhibits uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[11]

Matriptase Signaling

Matriptase, a type II transmembrane serine protease, is often overexpressed in various cancers and contributes to tumor progression and invasion.[3][12] It can activate other proteases, including uPA, and growth factors like hepatocyte growth factor (HGF), promoting cell signaling pathways that lead to proliferation and migration.[13][14] By inhibiting matriptase, this compound can disrupt these oncogenic signaling cascades.

Trypsin and Protease-Activated Receptor-2 (PAR-2) Signaling

Trypsin, another serine protease, can contribute to cancer progression by activating Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor.[15][16] Activation of PAR-2 can trigger downstream signaling pathways, such as the MAPK pathway, leading to cell proliferation.[15][16] this compound's inhibition of trypsin can therefore interfere with this pro-tumorigenic signaling axis.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Serine Protease Inhibition Assay (General Protocol)

This protocol outlines the determination of the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.

Materials:

-

Purified target serine protease (e.g., uPA, trypsin, matriptase)

-

This compound

-

Chromogenic substrate specific to the protease

-

Assay buffer (e.g., Tris-HCl, pH 7.4-8.5, containing NaCl and a detergent like Tween-20)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add a fixed concentration of the target serine protease to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible competitive inhibitors.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[17][18][19][20]

Materials:

-

Cancer cell line of interest

-

This compound

-

Matrigel Basement Membrane Matrix

-

Boyden chambers or Transwell inserts (with a porous membrane)

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time.

-

Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained, invaded cells in several fields of view under a microscope.

-

Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect on invasion.

Spheroid Co-culture Invasion Assay

This 3D in vitro model more closely recapitulates the tumor microenvironment and cell-cell interactions.[1][4][21][22][23]

Materials:

-

Cancer cell line and a stromal cell line (e.g., fibroblasts)

-

This compound

-

Ultra-low attachment round-bottom 96-well plates

-

Extracellular matrix gel (e.g., collagen I or Matrigel)

-

Cell culture medium

-

Fluorescent labels for cell tracking (optional)

-

Confocal microscope or high-content imaging system

Procedure:

-

Co-culture cancer cells and stromal cells in ultra-low attachment plates to allow for the formation of spheroids.

-

Once spheroids have formed, embed them in an extracellular matrix gel in a suitable culture vessel (e.g., 96-well plate).

-

Add cell culture medium containing different concentrations of this compound (and a vehicle control) to the wells.

-

Monitor spheroid invasion into the surrounding matrix over time using microscopy.

-

Quantify the invasion by measuring the area of cell outgrowth from the spheroid or the distance of invasion.

-

Compare the invasive area or distance in the this compound-treated groups to the control group.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the general workflow for measuring the concentration of this compound in plasma or tissue samples.[10][24]

Procedure Outline:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). Tissue samples are first homogenized and then extracted. An internal standard is added to all samples and calibration standards.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A suitable column (e.g., C18) and mobile phase gradient are used to separate this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

This compound is a potent, multi-targeted serine protease inhibitor with a well-defined mechanism of action primarily affecting pathways crucial for cancer invasion and metastasis. Its generation from the orally available prodrug upamostat allows for systemic administration and significant tissue accumulation, making it a promising therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity of Matriptase Expression Level and Function in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. snapcyte.com [snapcyte.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. The architecture of co-culture spheroids regulates tumor invasion within a 3D extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

WX-UK1: A Potent Inhibitor of Trypsin-Like Proteases in Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WX-UK1, the active metabolite of the oral prodrug upamostat (WX-671), is a potent and selective small-molecule inhibitor of trypsin-like serine proteases.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against key proteases implicated in cancer progression, particularly those of the urokinase plasminogen activator (uPA) system. Detailed quantitative data on its inhibitory potency, experimental protocols for assessing its activity, and a visualization of the targeted signaling pathways are presented to support further research and drug development efforts in oncology.

Introduction

The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a process fundamental to tumor cell invasion and metastasis.[2][4] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention.[1] this compound has emerged as a significant inhibitor of this system, demonstrating anti-tumor and anti-metastatic activity in preclinical models.[5][6] This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action and providing the necessary details for its scientific evaluation.

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized against a range of human trypsin-like serine proteases. The data, summarized in the tables below, highlight the nanomolar to low micromolar inhibitory constants (Ki or Kd) of this compound, underscoring its efficacy as a protease inhibitor.

| Protease | Inhibition Constant (Ki) | Method | Reference(s) |

| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | Chromogenic Assay | [5][7] |

| Trypsin-1 | Potent (low nM range) | Enzymatic Assay | [8] |

| Trypsin-2 | Potent (low nM range) | Enzymatic Assay | [8] |

| Trypsin-3 | 19 nM | Enzymatic Assay | [8] |

| Trypsin-6 | Potent (low nM range) | Enzymatic Assay | [8] |

| Matriptase-1 | Potent (low nM range) | Enzymatic Assay | [8] |

| Plasmin | Low µM range | Chromogenic Assay | [2] |

| Thrombin | Low µM range | Chromogenic Assay | [2] |

| Table 1: Inhibitory Potency (Ki) of this compound against Various Trypsin-Like Proteases. |

| Protease | Dissociation Constant (Kd) | Method | Reference(s) |

| Trypsin-3 | 6 nM | Surface Plasmon Resonance | [9] |

| Table 2: Binding Affinity (Kd) of this compound as Determined by Surface Plasmon Resonance. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections provide established protocols for key experiments.

Chromogenic Enzyme Inhibition Assay

This method is widely used to determine the inhibitory constant (Ki) of this compound against various trypsin-like proteases by measuring the reduction in the cleavage of a color-producing substrate.

Principle: The protease cleaves a specific chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.

Materials:

-

Purified trypsin-like protease (e.g., uPA, plasmin, trypsin)

-

This compound (or other inhibitors) at various concentrations

-

Specific chromogenic substrate (e.g., S-2444 for uPA, Spectrozyme PL for plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the protease in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the protease solution, and the this compound dilutions.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes) using a microplate reader.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity (Kd) between an inhibitor and its target protein.

Principle: The protease is immobilized on a sensor chip. When this compound is flowed over the surface, its binding to the protease causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). The association and dissociation rates can be determined from the sensorgram.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

-

Purified protease

-

This compound at various concentrations

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified protease solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared similarly but without the protease to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions sequentially over the immobilized protease and reference flow cells at a constant flow rate.

-

Monitor the binding response (association phase).

-

-

Dissociation:

-

After the injection of this compound, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the protease.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental processes related to this compound.

Urokinase Plasminogen Activator (uPA) System and Inhibition by this compound

The uPA system plays a pivotal role in cancer cell invasion and metastasis through the degradation of the extracellular matrix. This compound directly inhibits the catalytic activity of uPA, thereby blocking this cascade.[1][10][11]

Caption: Inhibition of the uPA-mediated plasminogen activation cascade by this compound.

Experimental Workflow for Chromogenic Inhibition Assay

This diagram outlines the sequential steps involved in determining the inhibitory activity of this compound using a chromogenic substrate-based assay.

Caption: Workflow for determining protease inhibition using a chromogenic assay.

Experimental Workflow for Surface Plasmon Resonance (SPR)

This diagram illustrates the key stages of an SPR experiment to characterize the binding kinetics of this compound to a target protease.

Caption: Workflow for analyzing inhibitor binding kinetics using SPR.

This compound and Its Potential Role in Cystic Fibrosis

Recent research has highlighted the role of certain trypsin-like proteases, such as matriptase and prostasin, in the pathophysiology of cystic fibrosis (CF) through their regulation of the epithelial sodium channel (ENaC).[9][12] Over-activation of ENaC by these proteases contributes to airway surface liquid depletion, a hallmark of CF lung disease.[13][14] Given this compound's potent inhibition of matriptase, it presents a potential therapeutic avenue for CF. However, direct studies of this compound's efficacy in CF models are still needed. The following diagram illustrates the potential point of intervention for a matriptase inhibitor in the context of CF airway pathology.

References

- 1. Role of urokinase receptor in tumor progression and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 9. Activity and inhibition of prostasin and matriptase on apical and basolateral surfaces of human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs [mdpi.com]

- 11. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity and inhibition of prostasin and matriptase on apical and basolateral surfaces of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. dovepress.com [dovepress.com]

Structural Analysis of WX-UK1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular intricacies of WX-UK1 binding to its primary target, the urokinase-type plasminogen activator (uPA), and other related serine proteases. This compound, a potent small molecule inhibitor, has garnered significant interest for its anti-metastatic properties, making a thorough understanding of its binding mechanism crucial for the development of next-generation therapeutics.

Core Concepts: Mechanism of Action

This compound is a competitive inhibitor that primarily targets the S1 specificity pocket of trypsin-like serine proteases.[1] Its mechanism of action is centered around the insertion of its amidine moiety into the S1 pocket of uPA, where it forms a crucial salt bridge with the aspartate residue at position 189 (Asp189).[2] This interaction is a hallmark of many serine protease inhibitors and is fundamental to the inhibitory activity of this compound. Further stabilization of the complex is achieved through interactions with residues in the 99, 216, and 218 loops of the enzyme.[2]

While initially developed as a uPA inhibitor, subsequent research has revealed that this compound also potently inhibits other human serine proteases, including trypsin-1, trypsin-2, and trypsin-3.[1][3] This broader specificity has implications for its therapeutic applications and potential off-target effects.

Quantitative Binding Data

The binding affinity of this compound for its various targets has been characterized using a range of biochemical and biophysical assays. The following table summarizes the key quantitative data available in the literature.

| Target Enzyme | Ligand | Assay Type | Parameter | Value (nM) | Reference |

| Human uPA | This compound | Enzymatic Assay | Ki | 410 | [2] |

| Human Trypsin-1 | This compound | Enzymatic Assay | Ki | - | [3] |

| Human Trypsin-2 | This compound | Enzymatic Assay | Ki | - | [3] |

| Human Trypsin-3 | This compound | Enzymatic Assay | Ki | 19 | [3] |

Signaling Pathway of the uPA System

The urokinase-type plasminogen activator system plays a pivotal role in extracellular matrix remodeling, a process integral to cancer cell invasion and metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that has profound effects on the tumor microenvironment.

Caption: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Enzymatic Activity Assay for uPA Inhibition

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound against uPA using a chromogenic or fluorogenic substrate.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

This compound

-

Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a substrate from a commercial kit)[4][5]

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in assay buffer.

-

Reconstitute uPA and the substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of uPA to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium to be reached.[5]

-

-

Initiation of Reaction:

-

Add the uPA substrate to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human uPA

-

This compound

-

Immobilization buffer (e.g., acetate buffer at a pH below the pI of the protein)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the uPA solution over the activated surface to allow for covalent coupling via primary amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the immobilized uPA surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of this compound.

-

After the association phase, inject running buffer to monitor the dissociation of the this compound-uPA complex.

-

Regenerate the sensor surface between different this compound concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protein Crystallography for Structural Determination

X-ray crystallography provides high-resolution structural information about the interaction between a protein and a small molecule inhibitor.

Materials:

-

Purified and concentrated human uPA

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Complex Formation:

-

Incubate the purified uPA with a molar excess of this compound to ensure saturation of the binding sites.

-

-

Crystallization:

-

Set up crystallization trials using various techniques such as vapor diffusion (sitting or hanging drop).

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).

-

-

Crystal Optimization and Harvesting:

-

Optimize the initial crystal hits to obtain diffraction-quality crystals.

-

Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

-

Data Collection and Processing:

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron or with an in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling).

-

-

Structure Determination and Refinement:

-

Solve the crystal structure using molecular replacement with a known uPA structure as a search model.

-

Build the model of the uPA-WX-UK1 complex into the electron density map.

-

Refine the structure to improve its quality and agreement with the experimental data.

-

-

Structural Analysis:

-

Analyze the refined structure to identify the key interactions between this compound and the amino acid residues in the uPA binding pocket.

-

Logical and Experimental Workflows

The structural analysis of this compound binding follows a logical progression from initial characterization to high-resolution structural determination.

Caption: A logical workflow for the structural analysis of this compound binding.

References

- 1. s28.q4cdn.com [s28.q4cdn.com]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

WX-UK1 pharmacodynamics in vivo

An In-Depth Technical Guide to the in vivo Pharmacodynamics of WX-UK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, small-molecule, non-cytotoxic inhibitor of serine proteases, with primary activity against the urokinase-type plasminogen activator (uPA) system. As the active metabolite of the orally bioavailable prodrug Upamostat (also known as WX-671 or RHB-107), this compound has been the subject of extensive preclinical investigation for its anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental methodologies from pivotal studies.

Mechanism of Action

This compound is a 3-amidinophenylalanine-based compound that functions as a competitive inhibitor of several human serine proteases.[1][2] Its primary therapeutic rationale in oncology is the inhibition of the uPA system, which is frequently overexpressed in malignant tumors and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[1][3] By blocking uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), thereby inhibiting cancer cell dissemination.[4]

Recent non-clinical studies have further elucidated that this compound is a potent and specific inhibitor of several human trypsin-like serine proteases, including trypsin-1, trypsin-2, trypsin-3, matriptase-1, and trypsin-6, with Ki values in the low nanomolar range for some of these enzymes.[5] This multi-targeted profile may contribute to its anti-tumor effects through the modulation of various signaling pathways involved in cancer progression.[4]

Signaling Pathway

The inhibitory action of this compound on the uPA system disrupts a key signaling cascade implicated in cancer progression. The following diagram illustrates the proposed signaling pathway and the point of intervention by this compound.

Caption: uPA signaling pathway and the inhibitory action of this compound.

Quantitative Data from in vivo Studies

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound and its prodrug, Upamostat.

Table 1: Efficacy of this compound in a Rat Breast Cancer Model

| Animal Model | Tumor Cell Line | Treatment | Dosage | Key Findings | Reference |

| Brown Norwegian (BN) rats | BN472 (orthotopically transplanted) | This compound (L-enantiomer) | 0.15 - 0.3 mg/kg/day (subcutaneous) | Dose-dependent impairment of primary tumor growth and metastasis (number of lung foci and weight of axillary lymph nodes). | [6] |

| Brown Norwegian (BN) rats | BN472 (orthotopically transplanted) | This compound (L-enantiomer) | 1.0 mg/kg/day | 53% inhibition of tumor growth. | [7] |

Table 2: Efficacy of Upamostat in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

| Animal Model | Tumor Model | Treatment | Dosage | Key Findings | Reference |

| Nude Mice | PAX165 (PDX) | Upamostat | 70 mg/kg, once daily for 6 weeks (oral gavage) | Significantly decreased tumor volume compared to control (p < 0.0001). No significant changes in body weight were observed. | [7] |

Table 3: Efficacy of this compound in a Murine Lung Carcinoma Model

| Animal Model | Cancer Type | Treatment | Dosage | Key Findings | Reference |

| Murine Model | Lung Carcinoma | This compound | 0.3 mg/kg and 1 mg/kg | Inhibition of mean tumor size by 48% and 53%, respectively, and a significant reduction in tumor wet weight. | [6] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Rat Breast Cancer Model

Objective: To evaluate the anti-tumor and anti-metastatic properties of this compound.[6]

Animal Model:

-

Species: Brown Norwegian (BN) rats.[6]

Tumor Cell Line:

-

BN472 rat breast tumor cells.[6]

Tumor Induction:

-

Orthotopic transplantation of BN472 tumor cells into the mammary fat pad of the rats.[6]

Drug Administration:

-

Compound: this compound (L-enantiomer). The D-enantiomer was used as a control.[6]

-

Route: Subcutaneous administration.[6]

-

Dosage: 0.15 mg/kg/day and 0.3 mg/kg/day.[6]

-

Treatment Schedule: Daily for up to 35 days.[6]

Data Collection and Endpoint Analysis:

-

Primary Tumor Growth: Monitored by caliper measurements.[6]

-

Metastasis: Assessed by counting the number of lung foci and measuring the weight of the axillary lymph nodes at the end of the study.[6]

-

Toxicity: Monitored by observing changes in body and organ weight.[6]

Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model

Objective: To assess the efficacy of Upamostat in a patient-derived xenograft model of cholangiocarcinoma.[7]

Animal Model:

-

Species: Nude mice (or other suitable immunodeficient strain).[6]

Tumor Model:

-

Patient-derived cholangiocarcinoma (CCA) tumor tissue (PAX165 line).[7]

Tumor Induction:

-

Fresh CCA PDX tumor tissue known to express targets of Upamostat (e.g., uPA, trypsins) is minced into small fragments (approximately 1 x 2 mm).[6]

-

The tumor fragments are coated with Matrigel.[6]

-

The Matrigel-coated tumor fragments are surgically implanted into the subcutaneous flank of each mouse.[6]

Drug Administration:

-

Compound: Upamostat (WX-671).[6]

-

Vehicle: Phosphate Buffer.[6]

-

Route: Oral gavage.[6]

-

Dosage: 70 mg/kg.[6]

-

Treatment Schedule: Once daily for 6 weeks. A fresh solution is prepared each day.[6]

Data Collection and Endpoint Analysis:

-

Toxicity: Monitor the body weight of each mouse twice weekly.[6]

-

Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[6]

-

Endpoint: At the end of the 6-week treatment period, euthanize the mice via an approved method (e.g., CO₂ inhalation).[6]

-

Tumor Analysis:

-

Excise the tumors and record their final weight.[6]

-

A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[6]

-

Another portion is snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).[6]

-

-

Statistical Analysis: Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.[6]

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the in vivo efficacy of a compound like this compound or its prodrug, Upamostat.

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound demonstrates significant anti-tumor and anti-metastatic activity in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of the uPA system and other serine proteases, provides a strong rationale for its development as a non-cytotoxic anti-cancer agent. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further in vivo studies to explore the full therapeutic potential of this compound and its prodrug, Upamostat.

References

- 1. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

WX-UK1 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WX-UK1 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis.[1][2][3] It is the active metabolite of the orally bioavailable prodrug upamostat (WX-671).[4] By inhibiting uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix (ECM), thereby impeding the migratory and invasive capabilities of tumor cells.[5] this compound has demonstrated anti-metastatic potential in various cancer models, making it a compound of significant interest for oncological research and drug development.[2][6] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound primarily targets the serine protease activity of urokinase-type plasminogen activator (uPA).[2][3] The uPA system is crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.[5] this compound also exhibits inhibitory activity against other trypsin-like serine proteases.[7] The inhibition of uPA by this compound blocks the proteolytic cascade that leads to the breakdown of the surrounding tissue, thereby inhibiting cancer cell invasion and spread.

Caption: this compound inhibits the uPA signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro studies.

| Parameter | Value | Target | Reference |

| Ki | 0.41 µM | uPA | [2] |

| Ki | 19 nM | Trypsin-3 | [7] |

| Ki | Submicromolar range | Plasmin, Thrombin | [8] |

Table 1: Inhibitory Constants (Ki) of this compound

| Cell Lines | Assay | This compound Concentration | Result | Reference |

| FaDu (SCCHN), HeLa (Cervical Carcinoma) | Matrigel Invasion Assay | 0.1-1.0 µg/mL | Up to 50% decrease in tumor cell invasion | [2][6] |

| Fibrosarcoma and Breast Cancer Cells | Fibrin Matrix Invasion Assay | Not specified | Effective inhibition of cell migration | [2] |

Table 2: In Vitro Efficacy of this compound in Cell-Based Assays

Experimental Protocols

uPA Enzymatic Activity Assay (Chromogenic)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of uPA using a chromogenic substrate.

Workflow:

Caption: Workflow for the uPA enzymatic activity assay.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 8.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed amount of uPA to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Add the chromogenic uPA substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of substrate hydrolysis (change in absorbance over time).

-

Plot the percentage of uPA inhibition against the logarithm of this compound concentration and determine the IC50 value.